N-(pyridin-3-ylmethyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide
CAS No.: 1030099-02-5
Cat. No.: VC4162679
Molecular Formula: C20H21N5OS
Molecular Weight: 379.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1030099-02-5 |
|---|---|
| Molecular Formula | C20H21N5OS |
| Molecular Weight | 379.48 |
| IUPAC Name | N-(pyridin-3-ylmethyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C20H21N5OS/c26-20(22-14-15-3-1-9-21-13-15)16-7-10-25(11-8-16)19-6-5-17(23-24-19)18-4-2-12-27-18/h1-6,9,12-13,16H,7-8,10-11,14H2,(H,22,26) |
| Standard InChI Key | BAMZIRLUSUMTRP-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)NCC2=CN=CC=C2)C3=NN=C(C=C3)C4=CC=CS4 |
Introduction
2. Synthesis Pathways
Although specific synthesis pathways for this compound are not explicitly detailed in the provided sources, general methods for assembling such structures involve:
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Formation of the Pyridazinyl Core:
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Thiophene Substitution:
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Attachment of Piperidine and Carboxamide Groups:
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Final Assembly:
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The pyridin-3-ylmethyl group is generally added via alkylation or condensation reactions.
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3. Potential Applications
This compound's structure suggests potential applications in several areas:
Pharmacological Activity
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Pyridazine Derivatives: Known for their roles as kinase inhibitors, anti-inflammatory agents, and antitumor compounds .
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Thiophene Moiety: Frequently found in antimicrobial and anticancer agents due to its electron-rich aromatic nature .
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Piperidine Framework: Commonly associated with neuroactive drugs and enzyme inhibitors .
Drug Discovery
The combination of these functional groups makes this compound a promising candidate for:
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Targeting protein-ligand interactions.
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Modulating receptor activity (e.g., G-protein coupled receptors).
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Serving as a scaffold for further optimization in medicinal chemistry.
4. Analytical Characterization
To confirm the structure and purity of such compounds, standard analytical techniques should be employed:
5. Challenges and Future Directions
Challenges
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Synthesis of such multi-functionalized compounds can involve multiple reaction steps with moderate yields.
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Stability issues may arise due to the presence of reactive groups like thiophene.
Future Directions
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Optimization of synthetic routes to improve yield and scalability.
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Exploration of biological activity through in vitro and in vivo studies.
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Modification of substituents to enhance solubility, bioavailability, or target specificity.
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